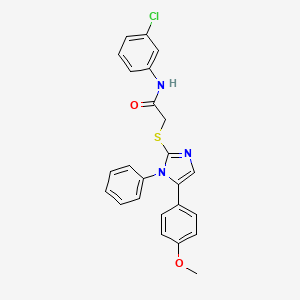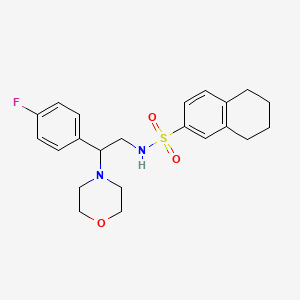![molecular formula C26H24N2O4 B2818558 2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol CAS No. 905428-98-0](/img/structure/B2818558.png)
2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol, commonly known as ETP-46321, is a small molecule inhibitor that has shown promising results in scientific research for the treatment of cancer and other diseases. It is a potent and selective inhibitor of the protein kinase B-Raf, which is a key player in the mitogen-activated protein kinase (MAPK) signaling pathway. In
Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibition and Antioxidant Properties
2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, related to the chemical structure , have shown potential as aldose reductase inhibitors with activity in the micromolar/submicromolar range. These compounds also exhibited significant antioxidant properties, particularly those with a catechol derivative (La Motta et al., 2007).
Antifungal Effects
4-Methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine, a compound structurally similar to the one , was synthesized and tested for its antifungal effects, particularly against Aspergillus terreus and Aspergillus niger. The compound demonstrated significant antifungal properties (Jafar et al., 2017).
Anticancer Activity
A related compound, 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, was studied for its anticancer activity, particularly against T47D breast cancer cells. The compound showed weak activity in inhibiting these cancer cells (Sukria et al., 2020).
Interaction with Zinc Complexes
Schiff and Mannich bases, including structures similar to the compound , were prepared and their interactions with zinc complexes were studied. The compounds exhibited interesting spin interactions and oxidation properties in an octahedral environment (Orio et al., 2010).
Anti-HIV and Antiretroviral Activity
Derivatives of 2,4-diaminopyrimidine, which is structurally related, showed marked inhibition of retrovirus replication in cell culture. Specifically, they demonstrated significant inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).
Metal Recognition and Chelation
Diamine-salicylaldehyde derivatives, related to the compound , were developed as fluoroionophores and demonstrated the ability to specifically chelate metal ions, particularly Zn^2+ in various solutions (Hong et al., 2012).
Antifungal Properties of Pyrazolo[1,5-a]pyrimidines Derivatives
Pyrazolo[1,5-a]pyrimidines derivatives were synthesized and evaluated for their antifungal abilities against various phytopathogenic fungi, showing effectiveness against certain strains such as Colletotrichum gloeosporioides (Zhang et al., 2016).
Antimicrobial and Antioxidant Properties
Certain pyrimidin-2-yl compounds exhibited antibacterial, antifungal, and antioxidant activities, suggesting their potential application in these areas (Ravindranath, 2021).
Anti-Corrosion Characteristics
Derivatives of vanillin, structurally similar to the compound , showed promising results as anti-corrosion agents for mild steel in acidic environments, indicating their potential use in material protection (Satpati et al., 2020).
Potential COVID-19 Treatment
A study focusing on pyrimidine derivatives, similar to the compound , identified potential inhibitors of the hACE2-S complex of SARS-CoV-2, suggesting a role in COVID-19 treatment (Rane et al., 2020).
Herbicidal Activity
Pyrimidine derivatives, including those with methoxy groups, have shown high herbicidal activity, particularly against certain weeds, indicating their use in agriculture (Nezu et al., 1996).
Eigenschaften
IUPAC Name |
2-[5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-3-30-23-10-6-7-11-24(23)32-25-15-27-17-28-26(25)21-13-12-20(14-22(21)29)31-16-19-9-5-4-8-18(19)2/h4-15,17,29H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNHSUBFKLDPII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2818475.png)





![2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B2818481.png)
![2-((5-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2818482.png)

![2-[(Dimethylamino)methyl]benzoic Acid](/img/structure/B2818489.png)
![N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
![5-Amino-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2818495.png)
![1-[4-(4-Hydroxy-4-phenylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2818497.png)
